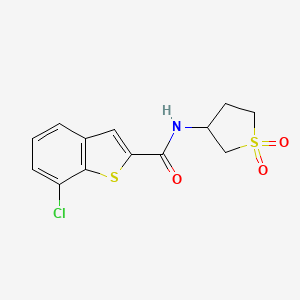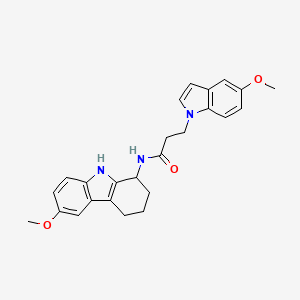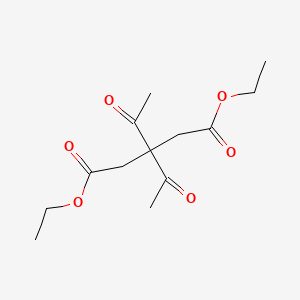![molecular formula C23H25NO6 B12166284 (4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12166284.png)
(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGN-PC-0KPUI5 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AGN-PC-0KPUI5 involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. The synthetic routes typically involve the use of high-purity reagents and controlled environments to ensure the desired product is obtained. Common methods include:
Carbo- and Methane-Thermal Reduction: This method involves the reduction of precursor materials using carbon or methane at high temperatures.
Laser Ablation Method: This technique uses laser energy to ablate the precursor material, resulting in the formation of AGN-PC-0KPUI5.
SHS Method: Self-propagating high-temperature synthesis (SHS) is used to produce the compound through exothermic reactions
Industrial Production Methods
Industrial production of AGN-PC-0KPUI5 typically involves large-scale synthesis using methods such as carbo- and methane-thermal reduction and nitriding. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
AGN-PC-0KPUI5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving AGN-PC-0KPUI5 typically use reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in reactions with AGN-PC-0KPUI5 include:
Oxidizing Agents: Such as oxygen, ozone, and peroxides.
Reducing Agents: Including hydrogen, sodium borohydride, and lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate reactions, including transition metals and their complexes
Major Products Formed
The major products formed from reactions involving AGN-PC-0KPUI5 depend on the specific reaction conditions and reagents used. Common products include various oxidized and reduced forms of the compound, as well as substituted derivatives .
Applications De Recherche Scientifique
AGN-PC-0KPUI5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes .
Mécanisme D'action
The mechanism of action of AGN-PC-0KPUI5 involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, altering their function and activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
AGN-PC-0KPUI5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
AGN-PC-0CUK9P: Known for its dual inhibition of RET and VEGFR2, showing potential in cancer therapy.
AgN5: A compound with a high-energy density, used in explosive and propulsion applications.
P4/mmm-AgN2: A high-pressure phase of silver-nitrogen compounds with unique structural properties.
AGN-PC-0KPUI5 stands out due to its specific reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C23H25NO6 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-14-13-15(29-3)9-10-16(14)21(25)19-20(17-7-5-6-8-18(17)30-4)24(11-12-28-2)23(27)22(19)26/h5-10,13,20,25H,11-12H2,1-4H3/b21-19+ |
Clé InChI |
YVPWJPLGGLAPTA-XUTLUUPISA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)/O |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(pyridin-3-yl)piperidine-4-carboxamide](/img/structure/B12166230.png)
![Ethyl 4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12166236.png)
![2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B12166241.png)
![N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B12166259.png)
![ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12166263.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12166269.png)
![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B12166277.png)
![1-(1H-benzimidazol-2-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12166290.png)
![methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate](/img/structure/B12166296.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12166299.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166307.png)
